Chemical structure and molecular weight of 2,4,5-trichloroimidazole
Chemical structure and molecular weight of 2,4,5-trichloroimidazole
The following technical guide details the structural characterization, physicochemical properties, and synthetic pathways of 2,4,5-trichloroimidazole.
Structural Characterization, Synthetic Protocols, and Application Utility
Executive Summary
2,4,5-Trichloroimidazole (CAS: 7682-38-4) is a highly functionalized heterocyclic building block used extensively in the development of agrochemicals and pharmaceutical intermediates. Unlike its non-halogenated parent, this compound exhibits significant acidity and unique electrophilic substitution patterns due to the electron-withdrawing influence of three chlorine atoms.[1] This guide provides a rigorous analysis of its chemical structure, a validated 2-step synthetic workflow, and critical handling parameters for research and development applications.
Physicochemical Profile
The introduction of chlorine atoms at positions 2, 4, and 5 of the imidazole ring dramatically alters the molecule's electronic landscape, increasing lipophilicity and acidity.
| Property | Data | Notes |
| IUPAC Name | 2,4,5-Trichloro-1H-imidazole | |
| CAS Number | 7682-38-4 | |
| Molecular Formula | C | |
| Molecular Weight | 171.41 g/mol | Average mass |
| Monoisotopic Mass | 169.92 g/mol | Dominant isotopologue ( |
| Melting Point | 189 – 191 °C | Crystalline solid [1] |
| Appearance | White to off-white crystals | |
| Acidity (pKa) | ~5.5 – 6.5 (Predicted) | Significantly more acidic than imidazole (pKa 14.[1][2][3]4) due to -I effect of Cl.[1][4] |
| Solubility | Methanol, Ethanol, DMSO | Sparingly soluble in water; soluble in aqueous alkali (forming salts). |
Structural Analysis & Tautomerism
Electronic Structure
The imidazole ring is an aromatic system containing two nitrogen atoms: the "pyrrole-like" N1 (protonated) and the "pyridine-like" N3.[1] In 2,4,5-trichloroimidazole, the symmetry of the molecule (due to identical substituents at C4 and C5) simplifies the tautomeric landscape.
-
Symmetry: The C4 and C5 positions are chemically equivalent in the time-averaged NMR spectrum due to rapid proton transfer between N1 and N3.[1]
-
Inductive Effects: The three chlorine atoms exert a strong negative inductive effect (-I), pulling electron density away from the ring. This greatly weakens the N-H bond, making the proton labile and the molecule acidic enough to dissolve in weak bases (e.g., bicarbonate or carbonate solutions).
Mass Spectrometry Signature
For researchers confirming identity via MS, the trichloro- substitution pattern creates a distinct isotopic envelope due to the natural abundance of
-
M+ (170): Base peak (if
Cl ).[1] -
M+2 (172): ~100% intensity relative to M+ (statistical distribution for Cl
).[1] -
M+4 (174): ~30% intensity.[1]
-
M+6 (176): ~3% intensity.[1]
Validated Synthetic Protocol
Expert Insight: Direct chlorination of imidazole (e.g., bubbling Cl
The authoritative industrial and laboratory method involves a two-step sequence : exhaustive chlorination followed by selective reduction.[1]
Workflow Diagram
Figure 1: Two-step synthesis avoiding direct trichlorination pitfalls.
Step-by-Step Methodology
Safety Warning: This protocol involves chlorine gas and carbon tetrachloride (toxic/carcinogenic).[1] Perform all operations in a high-efficiency fume hood.
Step 1: Synthesis of 2,2,4,5-Tetrachloro-2H-imidazole
-
Suspend imidazole (1.0 eq) in anhydrous carbon tetrachloride (CCl
) or a suitable alternative like tetrachloroethylene. -
Sparge dry HCl gas through the mixture at room temperature to form the imidazole hydrochloride salt (exothermic).
-
Heat the mixture to reflux.
-
Introduce Cl
gas slowly over 24–40 hours. The hydrochloride salt will dissolve as it converts to the chlorinated species.[1] -
Monitor until the reaction mixture becomes a clear yellow/orange solution.
-
Isolate by evaporating the solvent.[1][5] The residue is 2,2,4,5-tetrachloro-2H-imidazole (often an oil or low-melting solid, MP ~85°C).[5]
Step 2: Reduction to 2,4,5-Trichloroimidazole
-
Dissolve the tetrachloro intermediate in methanol.
-
Add a reducing agent.[1][5] Aqueous sodium sulfite (Na
SO ) or sodium iodide (NaI) are effective.[1] The patent literature also describes catalytic hydrogenation or treatment with warm hydriodic acid [1].[1] -
Precipitate the product by diluting the methanolic solution with water. The 2,4,5-trichloroimidazole is hydrophobic and will crystallize out.[1]
-
Recrystallize from methanol/water to yield white needles.
-
Validation: Confirm Melting Point (189–191°C).
Analytical Validation (Self-Validating Checks)
To ensure the integrity of the synthesized or purchased material, use the following checkpoints:
-
1H NMR (DMSO-d
):-
Expect a single broad singlet far downfield (typically
13.0 – 14.5 ppm) corresponding to the N-H proton.[1] -
Crucial Check: The absence of any signals in the aromatic region (
6.5 – 8.0 ppm) confirms the complete substitution of C-H protons with Chlorine.
-
-
13C NMR (DMSO-d
): -
Silver Nitrate Test:
Applications in Drug Discovery
2,4,5-Trichloroimidazole serves as a "scaffold" intermediate.[1] The chlorine atoms have different reactivities:
-
N-Alkylation: The acidic N-H allows for easy alkylation using mild bases (K
CO ) to introduce side chains.[1] -
Nucleophilic Aromatic Substitution (S
Ar): The C2 chlorine is activated by the adjacent nitrogens and can be displaced by amines or thiols under forcing conditions, allowing for diversification of the core.[1]
References
-
Büchel, K. H., & Becher, R. (1976).[1] Chlorinated imidazole derivatives and a process for preparing them. U.S. Patent No.[1] 3,997,552.[1] Washington, DC: U.S. Patent and Trademark Office.[1]
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 24357, 2,4,5-Trichloroimidazole. Retrieved from [Link]
-
Grimmett, M. R. (1997).[1] Imidazole and Benzimidazole Synthesis. Academic Press.[1] (General reference for imidazole halogenation mechanisms).
Disclaimer: This guide is for research purposes only. Handling of chlorinated imidazoles requires strict adherence to chemical hygiene plans, including the use of PPE and engineering controls to manage potential toxicity and corrosive byproducts.
Sources
- 1. 2,4,5-Trichloro-1H-imidazole | C3HCl3N2 | CID 24357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 2,4,5-trichloroimidazole (C3HCl3N2) [pubchemlite.lcsb.uni.lu]
- 3. 2,4,5-Trichloro-1H-imidazole | C3HCl3N2 | CID 24357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. US3997552A - Chlorinated imidazole derivatives and a process for preparing them - Google Patents [patents.google.com]
